2-Chloroquinoline-3-carboxamide

Catalog No.
S1936488
CAS No.
73776-21-3
M.F
C10H7ClN2O
M. Wt
206.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloroquinoline-3-carboxamide

CAS Number

73776-21-3

Product Name

2-Chloroquinoline-3-carboxamide

IUPAC Name

2-chloroquinoline-3-carboxamide

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

InChI

InChI=1S/C10H7ClN2O/c11-9-7(10(12)14)5-6-3-1-2-4-8(6)13-9/h1-5H,(H2,12,14)

InChI Key

VVZAOJPBUNOKGJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(=O)N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(=O)N

2-Chloroquinoline-3-carboxamide is a heterocyclic intermediate featuring two distinct, strategically positioned functional groups. The 2-chloro substituent serves as a versatile reactive handle for nucleophilic aromatic substitution (SNAr), enabling covalent modification and diversification. [1] Concurrently, the 3-carboxamide group acts as a critical hydrogen-bond donor/acceptor, a feature frequently exploited in medicinal chemistry for achieving specific target binding, particularly in the development of enzyme inhibitors. [2] This bifunctionality makes the compound a specialized precursor for multi-step syntheses where both molecular recognition and structural elaboration are required.

Substituting 2-Chloroquinoline-3-carboxamide with its closest chemical relatives, such as the corresponding carboxylic acid or carbaldehyde, introduces significant process inefficiencies and functional compromises. Using the carboxylic acid (CAS 73776-25-7) necessitates an additional, often challenging, amide coupling step with variable yields and reagent requirements. [1] Starting with the carbaldehyde precursor requires a two-step conversion (oxidation followed by amidation), adding complexity and potential points of failure. [2] Furthermore, replacing the 2-chloro group with other halides or removing it entirely (i.e., Quinoline-3-carboxamide) fundamentally alters the site-specific reactivity for nucleophilic substitution, rendering the molecule unsuitable for synthetic routes that depend on this key diversification step. Therefore, this specific compound is procured to ensure direct access to both the essential carboxamide pharmacophore and the C2 reactive handle in a single, stable intermediate.

Precursor Suitability: A 'Ready-to-Bind' Pharmacophore for PARP Inhibitor Synthesis

The primary carboxamide at the C3 position is a well-established pharmacophore essential for potent inhibition of Poly(ADP-ribose) polymerase (PARP). Structural biology studies of related inhibitors show this amide forms critical hydrogen bonds with the backbone of key amino acid residues, such as Glycine and Serine, in the nicotinamide-binding pocket of the PARP active site. [REFS-1, REFS-2] Procuring this compound with the amide pre-installed bypasses the final amide coupling step required when starting from 2-Chloroquinoline-3-carboxylic acid.

Evidence DimensionSynthetic Step Elimination
Target Compound DataProvides the critical C3-carboxamide pharmacophore directly.
Comparator Or Baseline2-Chloroquinoline-3-carboxylic acid (CAS 73776-25-7) requires a separate amide coupling reaction (e.g., using coupling agents like EDCI/HOBt or conversion to an acid chloride) to install the necessary amide group. [<a href="https://doi.org/10.3390/molecules21060767" target="_blank">3</a>]
Quantified DifferenceEliminates at least one major synthetic step (amide coupling), including associated reagents, workup, and purification.
ConditionsSynthesis of PARP inhibitors or other biologically active molecules requiring a C3-carboxamide for target engagement.

This saves significant process time, reduces reagent costs, and avoids potentially problematic coupling reactions, de-risking and accelerating the synthesis of final target compounds.

Processability: Bypasses Intermediate Oxidation Step from Common Precursor

The most common synthetic routes to C3-functionalized 2-chloroquinolines begin with acetanilides, which are converted to 2-chloroquinoline-3-carbaldehydes via the Vilsmeier-Haack reaction. [1] To reach the target carboxamide, this aldehyde must first be oxidized to the corresponding carboxylic acid, which is then amidated. [2] Procuring the carboxamide directly leapfrogs both the oxidation and amidation steps.

Evidence DimensionSynthetic Route Convergence
Target Compound DataA stable, isolable solid that has bypassed the aldehyde and carboxylic acid intermediates.
Comparator Or Baseline2-Chloroquinoline-3-carbaldehyde, a common synthetic precursor, requires a subsequent oxidation step (e.g., using silver nitrate/NaOH or other oxidants) to form the necessary carboxylic acid before amidation can occur. [<a href="https://doi.org/10.24820/ark.5550190.p010.457" target="_blank">2</a>]
Quantified DifferenceEliminates two synthetic transformations (oxidation and amidation) and their associated workup and purification protocols compared to starting from the aldehyde.
ConditionsStandard laboratory or industrial organic synthesis workflow.

This significantly simplifies the supply chain and manufacturing process for downstream products by reducing the number of required synthetic operations, reagents, and potential for yield loss.

Chemical Versatility: The C2-Chloro Group as a Reliable Handle for Nucleophilic Aromatic Substitution (SNAr)

The 2-chloro substituent on the quinoline ring is a key site for introducing further molecular diversity via nucleophilic aromatic substitution (SNAr). This position is activated by the ring nitrogen, facilitating displacement of the chloride by a wide range of nucleophiles, including amines, thiols, and alkoxides. [REFS-1, REFS-2] This reactivity is a cornerstone for building libraries of analogs for structure-activity relationship (SAR) studies.

Evidence DimensionSite-Specific Reactivity for Diversification
Target Compound DataPossesses a moderately reactive C-Cl bond at the C2 position, suitable for SNAr reactions.
Comparator Or BaselineQuinoline-3-carboxamide (CAS 6480-68-8) lacks any leaving group at the C2 position and is therefore inert to SNAr at this site, preventing this entire class of derivatization reactions.
Quantified DifferenceEnables a broad range of C2-functionalization reactions that are impossible with the unsubstituted analog.
ConditionsMedicinal chemistry lead optimization, synthesis of focused compound libraries, or development of functional materials.

For any project requiring systematic modification at the quinoline C2 position, the 2-chloro group is not an optional feature but an essential enabler of the entire synthetic strategy.

Core Scaffold for PARP-1/2 Inhibitor Development

As a key intermediate, this compound provides the essential C3-carboxamide pharmacophore required for potent PARP-1/2 binding. The C2-chloro group allows for subsequent modification to optimize properties like solubility, cell permeability, and target selectivity, making it ideal for lead optimization campaigns in oncology drug discovery. [1]

Synthesis of C2-Substituted Quinoline Libraries

This compound is the preferred starting material for projects requiring the systematic synthesis of libraries of C2-functionalized quinolines. The reliable reactivity of the 2-chloro group in SNAr reactions with various amines, thiols, or other nucleophiles facilitates the rapid generation of diverse analogs for screening in medicinal chemistry or materials science. [2]

Streamlined Synthesis of Biologically Active Heterocycles

By providing two key functional groups in a single, stable molecule, this compound serves as a convergent starting point for complex heterocyclic targets. It eliminates the need for researchers to perform sequential oxidation and amidation steps from the more common carbaldehyde precursor, improving overall efficiency in multi-step synthetic routes. [3]

XLogP3

2

Wikipedia

2-Chloroquinoline-3-carboxamide

Dates

Last modified: 04-14-2024

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